molecular formula C14H10ClFN4OS B2834485 N-[(2-chloro-6-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide CAS No. 477846-30-3

N-[(2-chloro-6-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide

Cat. No.: B2834485
CAS No.: 477846-30-3
M. Wt: 336.77
InChI Key: OZNSOBXHKFCERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chloro-6-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide is a synthetic small molecule featuring a thieno[2,3-d]pyrimidine core substituted with an iminoformamide group linked to a 2-chloro-6-fluorophenyl methoxy moiety. The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine bases, enabling interactions with biological targets such as kinases and enzymes . This compound is structurally distinct from related derivatives, as evidenced by its unique substitution pattern and functional groups.

Properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4OS/c15-11-2-1-3-12(16)10(11)6-21-20-8-18-13-9-4-5-22-14(9)19-7-17-13/h1-5,7-8H,6H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNSOBXHKFCERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CONC=NC2=C3C=CSC3=NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CON/C=N\C2=C3C=CSC3=NC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-chloro-6-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide is a synthetic organic compound with significant potential in pharmacological applications. Its molecular formula is C14H10ClFN4OS, and it has a molecular weight of 336.77 g/mol. The compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity, particularly in the field of medicinal chemistry.

Chemical Structure

The structure of this compound can be represented as follows:

C14H10ClFN4OS\text{C}_{14}\text{H}_{10}\text{Cl}\text{F}\text{N}_{4}\text{O}\text{S}

Research indicates that compounds similar to this compound exhibit diverse biological activities including:

  • Anticancer Properties : The thieno[2,3-d]pyrimidine scaffold has been associated with inhibition of various cancer cell lines through interference with cellular signaling pathways.
  • Antiviral Effects : Certain derivatives have shown promise in inhibiting viral replication, particularly in the context of RNA viruses.

Case Studies and Experimental Findings

  • Anticancer Activity :
    • A study published in the Journal of Medicinal Chemistry reported that thieno[2,3-d]pyrimidine derivatives demonstrated potent cytotoxicity against several cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer) cells. The study found IC50 values ranging from 0.5 to 5 µM for various derivatives, indicating strong activity that warrants further investigation .
  • Antiviral Potential :
    • In vitro studies have shown that compounds with similar structural features can inhibit the replication of the influenza virus. A derivative of thieno[2,3-d]pyrimidine was found to reduce viral titers by over 90% at concentrations below 10 µM .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerA549 (Lung Cancer)0.5
AnticancerMCF7 (Breast Cancer)1.0
AntiviralInfluenza Virus<10

Safety and Toxicology

Toxicological assessments are critical for understanding the safety profile of this compound. Preliminary studies suggest that while some derivatives exhibit low toxicity in vitro, comprehensive in vivo studies are necessary to evaluate potential side effects and therapeutic indices.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Feasibility: The target compound can be synthesized via nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidine with N-[(2-chloro-6-fluorophenyl)methoxy]methanimidamide, analogous to methods in .
  • Structure-Activity Relationship (SAR): Halogenated phenyl groups (e.g., 2-chloro-6-fluoro) improve target affinity compared to non-halogenated analogs . Iminoformamide groups enhance binding to enzymes requiring planar, conjugated ligands .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing N-[(2-chloro-6-fluorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and functional group protection/deprotection. Key steps include:

  • Substitution reactions under alkaline conditions to introduce the (2-chloro-6-fluorophenyl)methoxy group .
  • Condensation with thieno[2,3-d]pyrimidine derivatives using coupling agents like EDCI or DCC .
  • Optimization factors:
  • Temperature : Controlled heating (60–80°C) to avoid side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate condensation .
  • Yield improvement strategies include iterative purification via column chromatography and recrystallization .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., fluorophenyl and thienopyrimidine moieties) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns from chlorine/fluorine .
  • X-ray Crystallography : Resolves conformational details, such as dihedral angles between aromatic rings and intramolecular hydrogen bonds (e.g., N–H⋯N interactions) .
  • HPLC : Ensures >95% purity by quantifying impurities .

Advanced Research Questions

Q. How do structural modifications influence the compound’s bioactivity, and what computational tools predict its binding affinity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Replace the thieno[2,3-d]pyrimidine core with quinazoline or purine scaffolds to assess potency changes .
  • Modify the (2-chloro-6-fluorophenyl)methoxy group to evaluate steric/electronic effects on target binding .
  • Computational Approaches :
  • Molecular Docking (AutoDock Vina) : Predicts interactions with enzymes (e.g., kinases) by analyzing binding poses .
  • QSAR Models : Relate substituent descriptors (e.g., logP, polar surface area) to IC₅₀ values .
  • Example Data Table :
DerivativeModificationTarget Enzyme IC₅₀ (nM)
ParentNone120 ± 15
Derivative AThieno → Quinazoline450 ± 30
Derivative BCl → Br85 ± 10

Q. What experimental strategies resolve contradictions in stability data under varying pH and solvent conditions?

  • Methodological Answer :

  • Stability Studies :
  • pH Stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at 24/48/72 hours .
  • Solvent Stability : Test solubility and decomposition in DMSO, ethanol, and aqueous solutions using UV-Vis spectroscopy .
  • Contradiction Resolution :
  • Use accelerated stability testing (40°C/75% RH) to identify degradation pathways .
  • LC-MS/MS : Identifies degradation products (e.g., hydrolysis of the imidamide group) .

Q. How does the compound’s crystal packing affect its physicochemical properties, and what intermolecular forces dominate?

  • Methodological Answer :

  • Crystallographic Analysis :
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the planar conformation of the thienopyrimidine core .
  • Weak Interactions : C–H⋯π and C–H⋯O bonds contribute to crystal lattice stability, as seen in analogs .
  • Dihedral Angles : Angles between fluorophenyl and pyrimidine rings (e.g., 12.8°) influence solubility and melting point .
  • Impact on Properties :
  • Reduced solubility in nonpolar solvents due to dense π-π stacking .

Methodological Considerations for Data Interpretation

  • Handling Synthetic Yield Variability : Use design of experiments (DoE) to statistically assess the impact of temperature, solvent, and catalyst ratios .
  • Validating Biological Activity : Pair enzyme inhibition assays (e.g., kinase profiling) with cellular models (e.g., cancer cell lines) to confirm mechanistic relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.